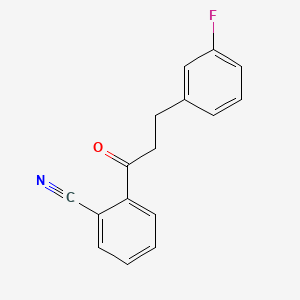
3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached, a propiophenone group (a 3-carbon chain attached to a phenyl group and a carbonyl group), and a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the fluorine atom and the formation of the propiophenone group. One possible method could involve a Suzuki–Miyaura coupling, a type of reaction that is often used to form carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the phenyl groups could participate in electrophilic aromatic substitution reactions, and the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .科学的研究の応用
Polymorphism in Fluorine-Substituted Compounds : A study by Nath and Baruah (2013) explored the polymorphs and solvates of bis-phenols, which are structurally related to 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone. The research found different crystal densities and interactions in these compounds, highlighting the significance of fluorine substitution in altering physical properties.
Applications in Polymer Science : The work of Hamciuc et al. (2008) involved the synthesis of aromatic copolyethers containing oxadiazole rings and phthalide groups, which can be linked to the chemical behavior of 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone. These polymers exhibited high thermal stability and electrical insulating properties, demonstrating the potential of fluorinated compounds in advanced material development.
Electrochemical Applications : A study on the electro-oxidative polymerization of similar compounds by Yamamoto et al. (1992) revealed the formation of poly(phenylene sulphide) films with semi-conductivity and electrochemical response. This indicates the potential of 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone in electroactive material synthesis.
Environmental Applications : The degradation of aromatic pollutants using ultrasound, as researched by Goskonda et al. (2002), showed efficient mineralization with little formation of organic byproducts. This study suggests potential environmental applications for compounds like 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone in pollutant degradation processes.
Organometallic Chemistry : Baksi et al. (2007) explored the C–C bond activation in certain azo compounds using rhodium. This research provides insights into the reactivity of fluorinated compounds in organometallic contexts, which could be relevant to 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone.
Synthesis and Characterization of Novel Compounds : Research by Greco et al. (1998) on synthesizing aryl-substituted ligands and their molybdenum complexes might be applicable in understanding the reactivity and potential applications of 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone in similar complex formation.
Safety And Hazards
特性
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-4-3-5-14(13(12)2)8-11-17(19)15-6-9-16(18)10-7-15/h3-7,9-10H,8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXKFZGXTNYLFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644630 |
Source


|
| Record name | 3-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898769-50-1 |
Source


|
| Record name | 3-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














